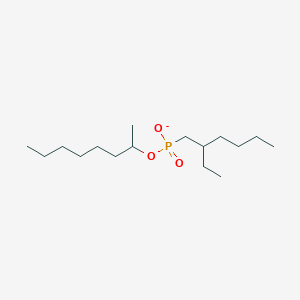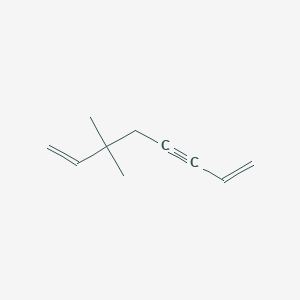![molecular formula C15H15N5O B14388529 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87594-90-9](/img/structure/B14388529.png)
5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that contains both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrazole derivative with a pyrazine derivative under specific conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine: In medicinal chemistry, 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives have shown potential as kinase inhibitors, which are crucial in the treatment of various cancers. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry: The compound’s unique electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine exerts its effects is primarily through the inhibition of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing its normal function and thereby disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
- 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrimidine
- 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrrole
Uniqueness: Compared to these similar compounds, 5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine exhibits unique electronic properties due to the presence of both pyrazole and pyrazine rings. This dual-ring system enhances its ability to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
87594-90-9 |
|---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)morpholine |
InChI |
InChI=1S/C15H15N5O/c1-2-4-12(5-3-1)20-15-13(10-17-20)18-14(11-16-15)19-6-8-21-9-7-19/h1-5,10-11H,6-9H2 |
InChI Key |
ZPHASNXJIZNDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


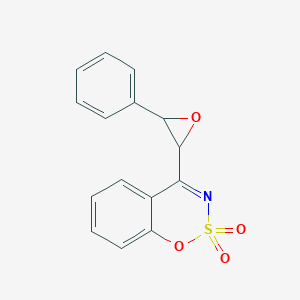
![N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine](/img/structure/B14388457.png)
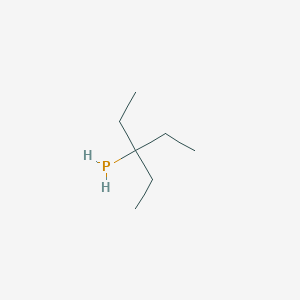
![3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14388464.png)
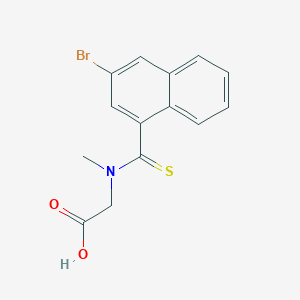
![tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane](/img/structure/B14388470.png)
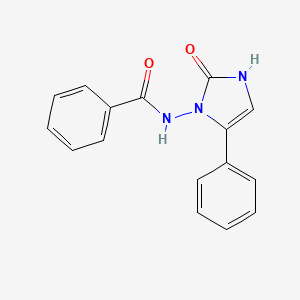
![N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14388480.png)
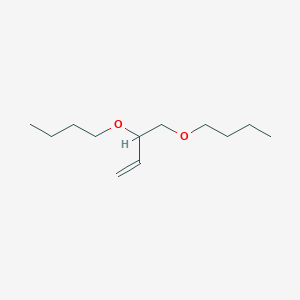
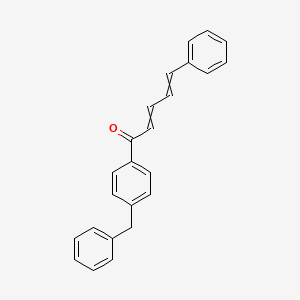
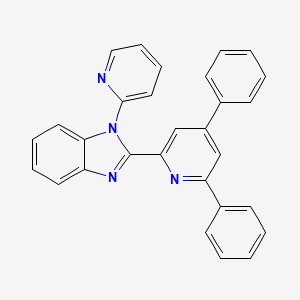
![1-Chloro-4-iodobicyclo[2.2.2]octane](/img/structure/B14388488.png)
